molecular formula C20H24N2O4S B4386635 N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4386635
M. Wt: 388.5 g/mol
InChI Key: XMXBQEDKQBQECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. AG-490 is a tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and has been shown to have promising results in preclinical studies.

Mechanism of Action

AG-490 selectively inhibits N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is a tyrosine kinase that plays a key role in the JAK-STAT signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, AG-490 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
AG-490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the production of pro-inflammatory cytokines. Additionally, AG-490 has been shown to have immunomodulatory effects, including the inhibition of T cell proliferation and the induction of regulatory T cells.

Advantages and Limitations for Lab Experiments

One advantage of AG-490 is its selectivity for N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it a useful tool for studying the JAK-STAT signaling pathway. Additionally, AG-490 has been shown to have low toxicity in vitro, which makes it a relatively safe compound to use in lab experiments. However, one limitation of AG-490 is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on AG-490. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of AG-490 for different diseases. Finally, more research is needed to fully understand the mechanisms of action of AG-490 and its potential interactions with other compounds.

Scientific Research Applications

AG-490 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. AG-490 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, AG-490 has been shown to have immunomodulatory effects, which could make it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)18-10-5-6-11-19(18)21-20(24)13-22(27(4,25)26)17-9-7-8-16(12-17)15(3)23/h5-12,14H,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXBQEDKQBQECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-acetylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.